molecular formula C18H15N3O3 B5569185 N-(3-methoxyphenyl)-4-(2-pyrimidinyloxy)benzamide

N-(3-methoxyphenyl)-4-(2-pyrimidinyloxy)benzamide

Cat. No.: B5569185
M. Wt: 321.3 g/mol
InChI Key: UZAXZNDJUHGWQN-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(2-pyrimidinyloxy)benzamide is a useful research compound. Its molecular formula is C18H15N3O3 and its molecular weight is 321.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.11134135 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds and Biological Activities

Research has focused on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar structures, demonstrating significant anti-inflammatory and analgesic properties. These compounds, including variations like (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo [1,2-b: 5,4-b’] difuran-2-carboxamide, have shown high inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Histone Deacetylase Inhibition for Anticancer Therapy

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an example of a benzamide derivative that acts as a histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs 1-3 and 11. This compound has demonstrated significant antitumor activity, highlighting the potential of similar benzamide derivatives in cancer therapy (Zhou et al., 2008).

Organogel Formation and Material Science Applications

Research into perylenetetracarboxylic diimides (PDIs) substituted with benzamide groups has led to the development of novel organogels. These compounds, capable of forming fluorescent gels, have potential applications in material science, particularly in designing novel organogels with specific properties (Wu et al., 2011).

Molecular Structural Analysis and Antioxidant Activity

Studies on benzamide derivatives like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide have provided insights into their molecular structure using X-ray diffraction and DFT calculations. These compounds have shown promise as antioxidants, highlighting another potential research avenue for benzamide derivatives (Demir et al., 2015).

Corrosion Inhibition in Industrial Applications

The study of N-Phenyl-benzamide derivatives on mild steel acidic corrosion has demonstrated that these compounds can act as effective corrosion inhibitors. Such research indicates the potential application of benzamide derivatives in industrial corrosion protection (Mishra et al., 2018).

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-23-16-5-2-4-14(12-16)21-17(22)13-6-8-15(9-7-13)24-18-19-10-3-11-20-18/h2-12H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAXZNDJUHGWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.